molecular formula C28H23NO4 B1363561 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid CAS No. 269078-81-1

3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid

Cat. No. B1363561
CAS RN: 269078-81-1
M. Wt: 437.5 g/mol
InChI Key: WMWTTXWFWZKELH-UHFFFAOYSA-N
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Description

“3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid” is a chemical compound with the molecular formula C19H19NO5 . It is also known by other names such as Weinreb Linker, N-Fmoc-N-methoxy-3-aminopropionic acid . The compound has a molecular weight of 341.4 g/mol .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C19H19NO5/c1-24-20 (11-10-18 (21)22)19 (23)25-12-17-15-8-4-2-6-13 (15)14-7-3-5-9-16 (14)17/h2-9,17H,10-12H2,1H3, (H,21,22) . The Canonical SMILES representation is CON (CCC (=O)O)C (=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.4 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a rotatable bond count of 7 .

Scientific Research Applications

Chemo-Selective Properties and Kinetics

The compound 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid is involved in the synthesis and study of 9-aryl-fluorenes from triarylcarbinols. The orientation of intramolecular aromatic substitution reactions is influenced by the nature of substituents on the aryl rings, showcasing chemo-selective properties. The compound also exhibits enantiomerical kinetics, particularly in the case of 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene, with first-order rate constants and thermodynamic parameters determined through Eyring plot analysis (Teng et al., 2013).

Fluorescence Derivatisation

The compound is used in fluorescence derivatisation of amino acids. It's coupled to amino acids' main and lateral chains to form strongly fluorescent derivatives, useful in biological assays due to their strong fluorescence in both ethanol and water at physiological pH (Frade et al., 2007).

Synthesis of Amino Acids and Peptides

The compound is integral in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids and peptides. It's used in the Arndt-Eistert protocol leading to enantiomerically pure N-Fmoc-protected β-amino acids and peptides with high yield (Ellmerer-Müller et al., 1998). Additionally, it's involved in the preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Role in Steric Effects and Rotational Isomerism

The compound is associated with stable rotamers and rotational isomerism. For instance, rotational isomers of several 9-[2-(substituted carbonyl)-1-naphthyl]fluorenes exhibit steric effects and barriers to rotation, influencing the relative stability and population of rotamers (Saito & Ōki, 1982).

Contribution to Self-assembled Structures

The compound contributes to the self-assembly of structures. Fmoc modified aliphatic amino acids, including this compound, form various morphologies under different conditions, such as flower-like, tube-like, and fibres-like self-assembled structures. This behavior underlines its potential in designing novel self-assembled architectures with controllable functions (Gour et al., 2021).

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWTTXWFWZKELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373274
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid

CAS RN

269078-81-1
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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